![molecular formula C19H18N2O4 B3006262 N-[3-(2-oxopiperidin-1-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide CAS No. 941873-05-8](/img/structure/B3006262.png)

N-[3-(2-oxopiperidin-1-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

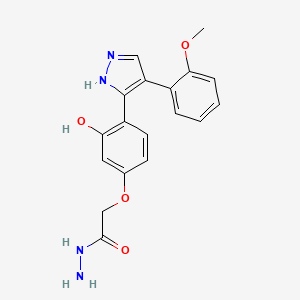

N-[3-(2-oxopiperidin-1-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide is a compound known for its significant role in medicinal chemistry

Mécanisme D'action

Target of Action

The primary target of this compound, also known as Apixaban , is the activated Factor X (FXa) in the coagulation cascade . FXa plays a crucial role in blood clotting and thrombin generation .

Mode of Action

Apixaban acts as a direct and selective inhibitor of FXa . It inhibits both free and clot-bound FXa, as well as prothrombinase activity . This inhibition prevents the conversion of prothrombin to thrombin, thereby reducing thrombin generation and ultimately inhibiting clot formation .

Biochemical Pathways

By inhibiting FXa, Apixaban interferes with the coagulation cascade , which is a series of reactions that ultimately leads to the formation of a blood clot . As a result, it prevents thrombus development and has an antithrombotic effect .

Pharmacokinetics

Apixaban exhibits good bioavailability, low clearance, and a small volume of distribution . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion . The major circulating metabolite of Apixaban in humans is a sulfate conjugate of Ο-demethyl apixaban, which is inactive against human FXa .

Result of Action

The inhibition of FXa by Apixaban leads to a decrease in thrombin generation. This results in an antithrombotic effect , reducing the risk of thromboembolic events such as stroke and deep vein thrombosis . Although Apixaban has no direct effects on platelet aggregation, it indirectly inhibits this process by reducing thrombin generation .

Action Environment

The action of Apixaban can be influenced by various environmental factors. For instance, its absorption appears to occur primarily in the small intestine and decreases progressively throughout the gastrointestinal tract . Furthermore, its interaction with other drugs could potentially affect its action, efficacy, and stability .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-oxopiperidin-1-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide typically involves multiple steps. One common method starts with the reaction of 4-chloronitrobenzene with piperidine to form an intermediate. This intermediate undergoes further reactions, including oxidation with sodium chlorite under a CO2 atmosphere to form the corresponding lactam. The final product is obtained through a series of cyclization and chlorination steps, often involving reagents like PCl5 and K2CO3 .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The reactions are carried out under controlled conditions to ensure high yield and purity. The use of slurry or recrystallization techniques helps in obtaining the intermediates without the need for extensive purification steps like column chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

N-[3-(2-oxopiperidin-1-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide undergoes various chemical reactions, including:

Oxidation: The piperidine ring can be oxidized to form lactams.

Reduction: Reduction reactions can modify the functional groups attached to the benzodioxole ring.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include sodium chlorite for oxidation, PCl5 for chlorination, and K2CO3 for cyclization. The reactions are typically carried out under mild conditions to ensure the stability of the compound .

Major Products

The major products formed from these reactions include various lactam derivatives and substituted benzodioxole compounds. These products are often intermediates in the synthesis of more complex molecules .

Applications De Recherche Scientifique

N-[3-(2-oxopiperidin-1-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide has been extensively studied for its applications in:

Chemistry: Used as an intermediate in the synthesis of other complex molecules.

Comparaison Avec Des Composés Similaires

Similar Compounds

Apixaban: A direct inhibitor of factor Xa, similar in structure and function.

Rivaroxaban: Another factor Xa inhibitor with a similar mechanism of action.

Edoxaban: Also inhibits factor Xa but differs in its pharmacokinetic properties.

Uniqueness

N-[3-(2-oxopiperidin-1-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide is unique due to its specific structural features that allow for high selectivity and potency in inhibiting factor Xa. Its synthesis involves unique intermediates and reaction conditions that distinguish it from other similar compounds .

Propriétés

IUPAC Name |

N-[3-(2-oxopiperidin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4/c22-18-6-1-2-9-21(18)15-5-3-4-14(11-15)20-19(23)13-7-8-16-17(10-13)25-12-24-16/h3-5,7-8,10-11H,1-2,6,9,12H2,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMSSNOSCKMNFSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(Pyridin-3-yl)-2-({1-[2-(trifluoromethyl)benzoyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B3006179.png)

![2-amino-N-[(4-chlorophenyl)methyl]acetamide hydrochloride](/img/structure/B3006191.png)

![3-Phenyl-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole trifluoroacetate](/img/structure/B3006192.png)

![3-[4-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperazin-1-yl]-6-phenylpyridazine](/img/structure/B3006194.png)

![4-Butoxy-N'-[5-(dithiolan-3-yl)pentanoyl]-3-methoxybenzohydrazide](/img/structure/B3006197.png)